molecular formula C13H12BrN B1625220 N-Benzyl-2-bromoaniline CAS No. 71687-81-5

N-Benzyl-2-bromoaniline

Cat. No.: B1625220
CAS No.: 71687-81-5
M. Wt: 262.14 g/mol
InChI Key: KUSIVIJKFBJPBH-UHFFFAOYSA-N
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Description

N-Benzyl-2-bromoaniline: is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring substituted with a bromine atom at the second position and a benzyl group attached to the nitrogen atom of the aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and benzylation reactions. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency and selectivity .

Mechanism of Action

The mechanism of action of N-Benzyl-2-bromoaniline in chemical reactions involves the activation of the benzene ring through the electron-donating effect of the benzyl group and the electron-withdrawing effect of the bromine atom. This dual effect facilitates various substitution and coupling reactions by stabilizing intermediates and transition states .

Properties

IUPAC Name

N-benzyl-2-bromoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSIVIJKFBJPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435401
Record name N-Benzyl-2-bromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71687-81-5
Record name N-Benzyl-2-bromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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